molecular formula C8H17N B3278985 3-Ethylcyclohexan-1-amine CAS No. 6850-52-8

3-Ethylcyclohexan-1-amine

Cat. No.: B3278985
CAS No.: 6850-52-8
M. Wt: 127.23 g/mol
InChI Key: AYIHVGHQMYIGRH-UHFFFAOYSA-N
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Description

3-Ethylcyclohexan-1-amine is an organic compound with the molecular formula C8H17N It is a derivative of cyclohexane, where an ethyl group is attached to the third carbon and an amine group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reduction of 3-ethylcyclohexanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-ethylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3-ethylcyclohexanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 3-ethylcyclohexanol using reducing agents like LiAlH4 or NaBH4.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Alkyl halides, solvents like ethanol or acetone.

Major Products Formed:

    Oxidation: 3-Ethylcyclohexanone.

    Reduction: 3-Ethylcyclohexanol.

    Substitution: Secondary or tertiary amines depending on the alkyl halide used.

Scientific Research Applications

3-Ethylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: this compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethylcyclohexan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The amine group can form hydrogen bonds and ionic interactions with biological targets, modulating their activity.

Comparison with Similar Compounds

    Cyclohexanamine: Lacks the ethyl group, making it less sterically hindered.

    3-Methylcyclohexan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    4-Ethylcyclohexan-1-amine: The ethyl group is attached to the fourth carbon, leading to different steric and electronic properties.

Uniqueness: 3-Ethylcyclohexan-1-amine is unique due to the presence of the ethyl group at the third carbon, which influences its reactivity and interactions compared to other cyclohexanamine derivatives. This structural feature can affect its binding affinity and specificity in biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-4-3-5-8(9)6-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIHVGHQMYIGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314584
Record name 3-Ethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-52-8
Record name 3-Ethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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